molecular formula C18H24N4O3S B2753187 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide CAS No. 2034522-75-1

4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide

Cat. No.: B2753187
CAS No.: 2034522-75-1
M. Wt: 376.48
InChI Key: IXTOOKCFPQKAHI-UHFFFAOYSA-N
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Description

4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide: is a complex organic compound that features a piperidine ring, an imidazole group, and a phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide . Common synthetic routes include:

  • Piperidine Synthesis: : Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.

  • Imidazole Introduction: : The imidazole group can be introduced through a reaction with 1-methyl-1H-imidazole-2-sulfonyl chloride.

  • Phenethyl Group Addition: : The phenethyl group can be added through a reaction with phenethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce certain functional groups.

  • Substitution: : Substitution reactions can be used to replace one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Substitution reactions often use nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction might produce alcohols.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its therapeutic potential in treating various diseases.

  • Industry: : It might be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared to other similar compounds that also contain imidazole, piperidine, or phenethyl groups. Some similar compounds include:

  • Imidazole derivatives: : These compounds share the imidazole ring and may have similar biological activities.

  • Piperidine derivatives: : These compounds contain the piperidine ring and can exhibit similar chemical properties.

  • Phenethylamine derivatives: : These compounds include the phenethyl group and may have comparable pharmacological effects.

By comparing these compounds, we can highlight the uniqueness of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide

Biological Activity

The compound 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

This compound features a piperidine core substituted with a phenethyl group and a sulfonyl group attached to a methyl-imidazole moiety. The structural formula can be represented as follows:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • AMPK Activation : Research indicates that compounds similar to this structure may activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism. AMPK activation has been associated with anti-cancer effects and improved vascular flow .
  • Neurotransmitter Modulation : The piperidine structure suggests potential interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which could have implications in treating mood disorders and neurodegenerative diseases.

Pharmacological Effects

The biological effects of this compound have been evaluated in various studies:

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AMPK ActivationEnhances cellular energy metabolism
Anti-inflammatoryReduces cytokine release in inflammatory models
NeuroprotectivePotential protection against neurotoxicity
AnticancerInduces apoptosis in cancer cell lines

Case Studies

Several case studies have investigated the efficacy of this compound in different biological contexts:

  • Cancer Cell Lines : A study demonstrated that this compound induced apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Inflammatory Models : In animal models of inflammation, the compound was shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .
  • Neuroprotection : Research has indicated that this compound may offer neuroprotective benefits by modulating oxidative stress pathways. In vitro studies showed reduced neuronal cell death under oxidative stress conditions when treated with the compound .

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)sulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-21-14-11-20-18(21)26(24,25)16-8-12-22(13-9-16)17(23)19-10-7-15-5-3-2-4-6-15/h2-6,11,14,16H,7-10,12-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTOOKCFPQKAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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